molecular formula C13H14N2O2 B2867270 5-ethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1002185-78-5

5-ethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2867270
CAS No.: 1002185-78-5
M. Wt: 230.267
InChI Key: KQONHMSVIICDKY-UHFFFAOYSA-N
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Description

5-ethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group at the 5-position, a 4-methylphenyl group at the 1-position, and a carboxylic acid group at the 4-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Substitution Reactions: The ethyl and 4-methylphenyl groups are introduced through substitution reactions. For instance, the ethyl group can be introduced via alkylation using ethyl halides, while the 4-methylphenyl group can be introduced through Friedel-Crafts alkylation.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The aromatic ring and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents, while nucleophilic substitutions may involve nucleophiles like amines and thiols.

Major Products

    Oxidation: Products include 5-ethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde and 5-ethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: Products include 5-ethyl-1-(4-methylphenyl)-1H-pyrazole-4-methanol and 5-ethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde.

    Substitution: Products vary depending on the substituents introduced, such as halogenated derivatives, nitro derivatives, and sulfonated derivatives.

Scientific Research Applications

5-ethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-ethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the 4-methyl group on the phenyl ring.

    5-ethyl-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

    5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but has a methyl group instead of an ethyl group at the 5-position of the pyrazole ring.

Uniqueness

The presence of both the ethyl group at the 5-position and the 4-methylphenyl group at the 1-position of the pyrazole ring makes 5-ethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid unique. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-ethyl-1-(4-methylphenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-12-11(13(16)17)8-14-15(12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQONHMSVIICDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=C(C=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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